

Application Notes and Protocols for Molecular Docking of Quinoline-4-carbothioamide

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Compound of Interest

Compound Name: Quinoline-4-carbothioamide

Cat. No.: B1312264

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies of **Quinoline-4-carbothioamide** and its derivatives with various protein targets implicated in cancer, HIV, and malaria. The protocols outlined below are based on established methodologies and offer a step-by-step workflow from protein and ligand preparation to docking simulation and result analysis.

Overview of Quinoline-4-carbothioamide and its Therapeutic Potential

Quinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.^[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents.^[1] **Quinoline-4-carbothioamide**, a specific derivative, has shown promise in various therapeutic areas due to its potential to interact with key biological targets. Molecular docking is a powerful computational tool to predict the binding affinities and interaction patterns of these compounds, guiding the synthesis and development of more potent inhibitors.^[1]

Target Proteins for Molecular Docking

A variety of protein targets have been investigated for their interaction with quinoline derivatives. These include enzymes and receptors involved in critical cellular pathways.

- Anticancer Targets:
 - Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[\[2\]](#)[\[3\]](#)
 - Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[\[4\]](#)[\[5\]](#)
 - Topoisomerase I & II: Enzymes that are critical for managing DNA topology during replication and transcription. Their inhibition can lead to cancer cell death.[\[6\]](#)[\[7\]](#)
 - Carbonic Anhydrase (CA): Involved in pH regulation and biosynthetic processes that can be exploited by cancer cells.
- Anti-HIV Target:
 - HIV Reverse Transcriptase (RT): An essential enzyme for the replication of the HIV virus.[\[8\]](#)[\[9\]](#)
- Antimalarial Target:
 - Plasmodium falciparum Elongation Factor 2 (PfEF2): A novel target crucial for protein synthesis in the malaria parasite.

Quantitative Docking Data

The following tables summarize the docking scores of various quinoline derivatives against their respective protein targets, as reported in the literature. Docking scores are typically reported in kcal/mol, with more negative values indicating a higher predicted binding affinity.

Table 1: Docking Scores of Quinoline Derivatives against Anticancer Targets

Quinoline Derivative	Target Protein	PDB ID	Docking Software	Docking Score (kcal/mol)	Reference
Quinazoline-based thiazole derivative (Compound 4i)	EGFR	6LUD	Not Specified	-8.49	[2]
2-Arylquinoline (Compound 20c)	EGFR	Not Specified	Not Specified	Not Specified	[10]
2-Arylquinoline (Compound 20e)	EGFR	Not Specified	Not Specified	Not Specified	[10]
Quinoly-thienyl chalcone (Compound 19)	VEGFR-2	Not Specified	Not Specified	Not Specified	[5]
Quinoline derivative (Compound 13)	Topoisomerase I	Not Specified	Not Specified	Not Specified	[6]
Fluoroquinolone (Ofloxacin)	Topoisomerase II α	4FM9	AutoDock Tools	Not Specified	[11]
Fluoroquinolone (Moxifloxacin)	Topoisomerase II α	4FM9	AutoDock Tools	-7.7	[11]

Table 2: Docking Scores of Quinoline Derivatives against Anti-HIV Target

Quinoline Derivative	Target Protein	PDB ID	Docking Software	Docking Score (kcal/mol)	Reference
Pyrazoline-containing quinoline (Compound 4)	HIV Reverse Transcriptase	4I2P	Glide	-10.675	[8]
Pyrimidine-containing quinoline (Compound 5)	HIV Reverse Transcriptase	4I2P	Glide	-10.38	[8]
Quinoline derivative (Compound 6)	HIV Reverse Transcriptase	3MEC	Discovery Studio	Not Specified	[9]
Rilpivirine (Standard)	HIV Reverse Transcriptase	4I2P	Glide	-8.56	[1]
Elvitegravir (Standard)	HIV Reverse Transcriptase	4I2P	Glide	-8.57	[8]

Table 3: Docking Scores of Quinoline Derivatives against Antimalarial Target

Quinoline Derivative	Target Protein	PDB ID	Docking Software	Docking Score (kcal/mol)	Reference
6-Fluoroquinoline (Compound 5)	P. falciparum eEF2	Modelled	Not Specified	-10.700	[12]
DDD107498	P. falciparum eEF2	Modelled	Not Specified	-9.900	[12]

Experimental Protocols for Molecular Docking

This section provides a detailed, step-by-step protocol for performing molecular docking of **Quinoline-4-carbothioamide** using AutoDock Vina, a widely used and validated open-source docking program.

Software and Resource Requirements

- Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files. (e.g., AutoDockTools)
- AutoDock Vina: The molecular docking engine.
- PyMOL or Chimera: For visualization and analysis of docking results.
- Protein Data Bank (PDB): For obtaining the 3D structures of target proteins.
- PubChem or ZINC database: For obtaining the 3D structure of the ligand.

Protocol: Molecular Docking with AutoDock Vina

Step 1: Protein Preparation

- Obtain Protein Structure: Download the 3D crystal structure of the target protein from the PDB database (e.g., PDB ID: 4I2P for HIV Reverse Transcriptase).

- **Clean the Protein:** Open the PDB file in AutoDockTools. Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms.
- **Add Hydrogens:** Add polar hydrogen atoms to the protein structure.
- **Compute Charges:** Add Kollman charges to the protein.
- **Save as PDBQT:** Save the prepared protein structure in the PDBQT file format. This format includes atomic charges and atom types required by AutoDock Vina.

Step 2: Ligand Preparation

- **Obtain Ligand Structure:** Download the 3D structure of **Quinoline-4-carbothioamide** from a database like PubChem or ZINC. Alternatively, sketch the 2D structure and convert it to 3D using a molecule editor.
- **Energy Minimization:** Perform energy minimization of the ligand structure using a force field such as MMFF94. This can be done using software like Avogadro or the PRODRG server.
- **Set Torsion Angles:** In AutoDockTools, define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
- **Save as PDBQT:** Save the prepared ligand in the PDBQT file format.

Step 3: Grid Box Generation

- **Identify the Binding Site:** The binding site can be identified from the position of the co-crystallized ligand in the PDB structure or through literature review.
- **Define the Grid Box:** In AutoDockTools, define a grid box that encompasses the entire binding site. The size and center of the grid are crucial parameters. For a known binding site, a smaller, focused grid is appropriate. For blind docking, the grid should cover the entire protein surface.
 - **Example Grid Parameters (for a focused docking):**
 - **center_x, center_y, center_z:** Coordinates of the center of the binding site.

- size_x, size_y, size_z: Dimensions of the grid box in Angstroms (e.g., 25 x 25 x 25 Å).

Step 4: Docking Simulation

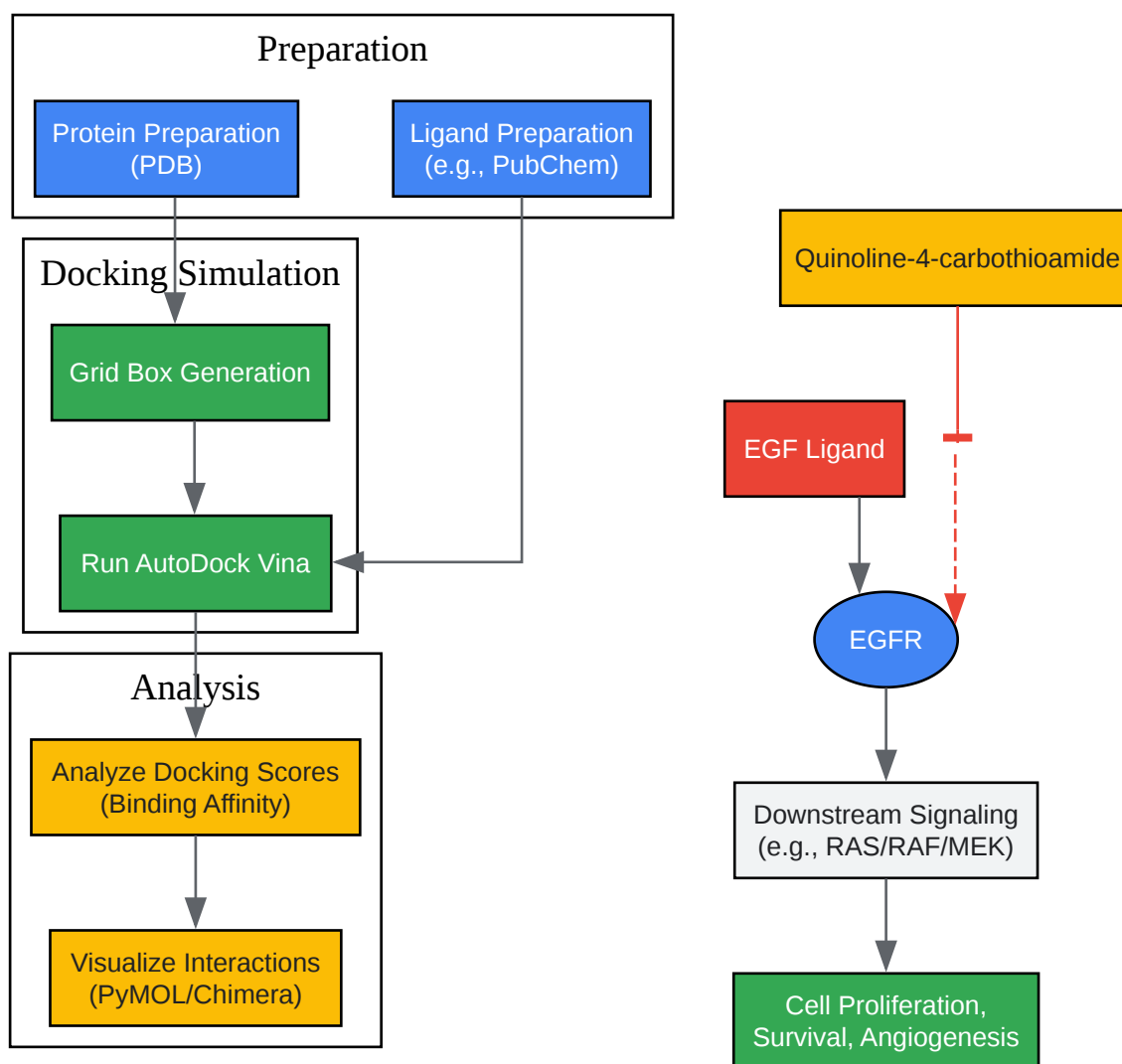
- Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.
- Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

Step 5: Analysis of Results

- Examine the Log File: The log file (log.txt) contains the binding affinity scores (in kcal/mol) and the root-mean-square deviation (RMSD) values for the predicted binding poses.
- Visualize Docking Poses: Open the output file (results.pdbqt) and the protein PDBQT file in a visualization software like PyMOL or Chimera.
- Analyze Interactions: Analyze the interactions between the ligand and the protein for the best-scoring poses. Identify hydrogen bonds, hydrophobic interactions, and other key interactions with the amino acid residues in the binding pocket.
- Compare with Known Inhibitors: If available, compare the binding mode and interactions of your ligand with that of a known inhibitor to validate your results.

Visualizations

Generalized Molecular Docking Workflow



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